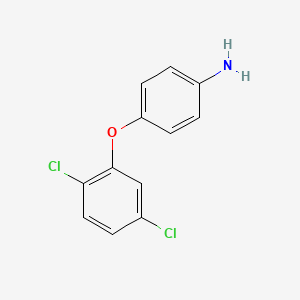

4-(2,5-Dichlorophenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO . It is used in various scientific research applications.

Molecular Structure Analysis

The molecular structure of 4-(2,5-Dichlorophenoxy)aniline consists of a benzene ring with two chlorine atoms and an aniline group attached to it .Physical And Chemical Properties Analysis

4-(2,5-Dichlorophenoxy)aniline has a molecular weight of 254.11196 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications

Global Trends and Gaps in Toxicity Studies

A scientometric review highlighted the global trends in research on the toxicity and mutagenicity of 2,4-D herbicides, a category closely related to 4-(2,5-Dichlorophenoxy)aniline. This study provided insights into the environmental and health impacts of these herbicides, identifying the USA, Canada, and China as leading contributors to this field. The research focused on occupational risk, neurotoxicity, resistance, and the impact on non-target species, suggesting future studies should delve deeper into molecular biology aspects, particularly gene expression (Zuanazzi, Ghisi, & Oliveira, 2020).

Wastewater Treatment from Pesticide Production

Another area of application involves the treatment of wastewater from the pesticide industry, which contains toxic pollutants including 2,4-dichlorophenoxyacetic acid (2,4-D) and derivatives. Biological processes and granular activated carbon have been identified as effective for removing up to 80-90% of these contaminants, highlighting the importance of advanced treatment methods for protecting natural water sources from pesticide pollution (Goodwin et al., 2018).

Microbial Biodegradation of Herbicides

The role of microorganisms in the degradation of 2,4-D-based herbicides has been extensively reviewed, showcasing the environmental benefits of bioremediation. This research underscores the potential for using microbial processes to mitigate the environmental damage caused by the indiscriminate use of pesticides, safeguarding both the environment and public health (Magnoli et al., 2020).

Environmental Impact and Eco-toxicological Effects

A comprehensive review of the environmental fate and behavior of 2,4-D explored its eco-toxicological effects on aquatic systems, plants, and human life. This research calls for further investigation into the accumulation and low-level exposure impacts of 2,4-D to develop more effective regulations and policies for minimizing environmental and health risks (Islam et al., 2017).

Sorption to Soil and Organic Matter

The sorption behavior of 2,4-D and similar herbicides to soil and organic matter has been reviewed, indicating the significant role of soil organic matter and iron oxides as sorbents. This research provides crucial insights for developing strategies to limit the mobility and environmental persistence of these herbicides in agricultural settings (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name |

4-(2,5-dichlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-6-11(14)12(7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLYZDTYLBGNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611843 |

Source

|

| Record name | 4-(2,5-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61575-24-4 |

Source

|

| Record name | 4-(2,5-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)

![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)